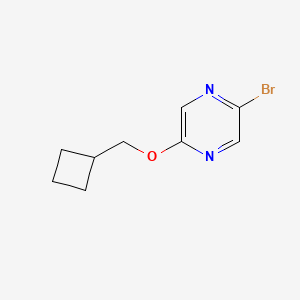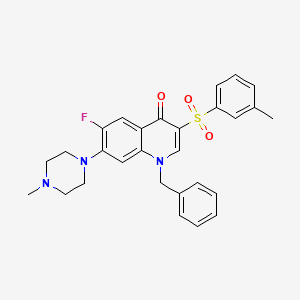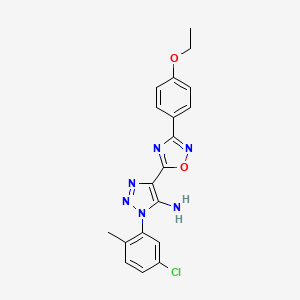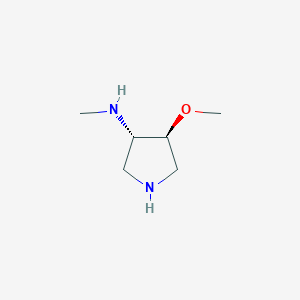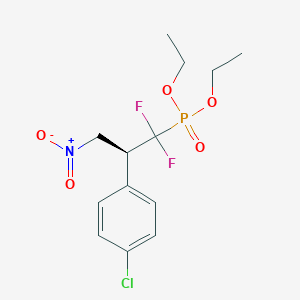![molecular formula C10H21ClN2O3 B2436889 2-[(2-氨基乙酰基)氨基]-4-甲基戊酸乙酯盐酸盐 CAS No. 2087-46-9](/img/structure/B2436889.png)
2-[(2-氨基乙酰基)氨基]-4-甲基戊酸乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a versatile chemical compound used in various scientific research fields. It serves as a building block in drug discovery, peptide synthesis, and bioconjugation. Its unique properties make it an essential tool for studying molecular interactions and developing innovative solutions.
科学研究应用
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in bioconjugation studies to investigate molecular interactions.
Medicine: Serves as a precursor in drug discovery and development.
Industry: Utilized in the production of various chemical compounds and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot procedure is efficient and yields the desired product in good quantities .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
作用机制
The mechanism of action of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, facilitating the formation of peptide bonds and other molecular interactions. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Ethyl 2-aminothiazole-4-acetate: Used in the synthesis of heteroaryl-containing benzamide derivatives.
Uniqueness
Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride stands out due to its unique combination of functional groups, which allows for versatile applications in various fields. Its ability to participate in multiple types of chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in scientific research.
属性
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-4-15-10(14)8(5-7(2)3)12-9(13)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYAKXNZXDPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2436810.png)
![Tert-butyl (3aS,6aR)-2-(5-chloropyrazine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2436811.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
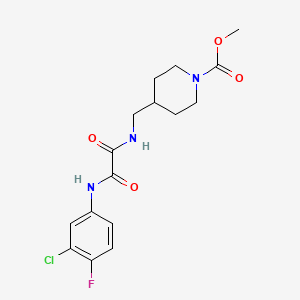
![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)
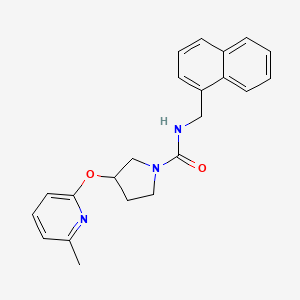
![(E)-4-(Dimethylamino)-N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2436821.png)
![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)
